1-(3-Cyanophenyl)-2-phenylethane
Description
1-(3-Cyanophenyl)-2-phenylethane (CAS: 34176-91-5, molecular formula: C₁₅H₁₃N) is a biphenyl derivative featuring a cyano (-CN) group at the meta position of one phenyl ring and a phenylethane moiety. Its synthesis involves substitution reactions targeting the meta position, as demonstrated in methods for related cyanophenyl ethanes .
Properties
CAS No. |
34176-91-5 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)benzonitrile |
InChI |
InChI=1S/C15H13N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2 |
InChI Key |
YAGSUWLZZOQMMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N |
Other CAS No. |
34176-91-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- Evidence from HIV-1 inhibitor studies shows that para-substituted phenyl groups (e.g., 4-cyanophenyl in compound 83) exhibit reduced selectivity for RNase H compared to meta-substituted analogs (e.g., 3-cyanophenyl in compound 82). The meta configuration enhances spatial compatibility with enzyme active sites, improving inhibitory balance (IC₅₀RNase H/IC₅₀IN ratio ≈ 1.5) .
- Thermal Stability : Pyrolysis studies on dicarboxyphenyl ethanes reveal that decarboxylation of meta-substituted derivatives (e.g., 1-(3-carboxyphenyl)-2-phenylethane) proceeds via an ionic mechanism without cross-linking, suggesting meta-substituted compounds may exhibit predictable thermal degradation pathways .
Functional Group Variations
- 1-(3-Aminophenyl)-2-phenylethane: Replacing the cyano group with an amino (-NH₂) group (CAS: 5369-22-2) introduces electron-donating properties, altering reactivity and solubility. The amino group facilitates hydrogen bonding, making this analog more hydrophilic than the cyano derivative .
- 1-(4-Fluorophenyl)-2-phenylethane: The fluoro substituent (CAS: 370-76-3) is less electron-withdrawing than cyano, resulting in lower molecular polarity. Its molecular weight (200.25 g/mol) is slightly lower than the cyano analog (207.27 g/mol), impacting volatility and density .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Group |
|---|---|---|---|
| 1-(3-Cyanophenyl)-2-phenylethane | 207.27 | Not reported | -CN (meta) |
| 1-(4-Fluorophenyl)-2-phenylethane | 200.25 | 1.339 | -F (para) |
| 1,1-Dimethoxy-2-phenylethane | 166.22 | 1.004 | -OCH₃ |
Substituents like cyano increase molecular weight and polarity compared to methoxy or fluorine analogs, influencing boiling points and solubility in organic solvents .
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